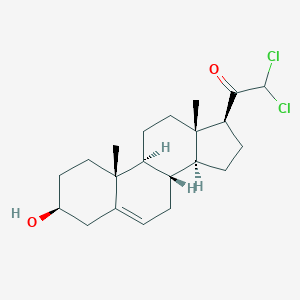

21,21-Dichloropregnenolone

説明

Historical Development of 21,21-Dichloropregnenolone

The historical development of this compound emerged from systematic efforts to create selective inhibitors of cytochrome P-450 enzymes during the 1980s and 1990s. Initial research focused on the strategic introduction of halogen atoms into steroid structures to achieve mechanism-based inactivation of specific enzyme forms. The compound was first synthesized as part of broader investigations into halogenated steroid derivatives designed to selectively target cytochrome P-450 enzymes involved in steroid metabolism.

The synthesis methodology for this compound underwent significant refinement over time. Early synthetic approaches yielded relatively low overall product yields, but subsequent methodological improvements dramatically enhanced efficiency. A notable breakthrough occurred with the development of a novel synthesis method utilizing sodium 21-ethoxalylpregnenolone as an intermediate, reacted with N-chlorosuccinimide to produce this compound. This approach achieved an overall product yield of 66%, representing a substantial improvement over previous methods that yielded only 22%.

Research investigations in the late 1980s established this compound as a potent mechanism-based inactivator of specific cytochrome P-450 forms. Studies demonstrated that this compound caused time-dependent and NADPH-dependent loss of 21-hydroxylase activity in liver microsomes from New Zealand White rabbits. The inactivation exhibited characteristic features of mechanism-based inhibition, including irreversibility, saturation with increasing inhibitor concentrations, and protection by substrate.

Relationship to Parent Compound Pregnenolone

The structural relationship between this compound and its parent compound pregnenolone represents a critical foundation for understanding the compound's biochemical properties. Pregnenolone serves as a fundamental precursor in steroid hormone biosynthesis, possessing a 3β-hydroxy-5-ene structure characteristic of delta-5 steroids. The parent compound undergoes extensive metabolism through various cytochrome P-450 mediated pathways, including 21-hydroxylation, 17α-hydroxylation, and conversion to progesterone.

The structural modification introduced in this compound involves the replacement of the 21-methyl group of pregnenolone with a dichloromethyl moiety. This substitution fundamentally alters the compound's interaction with cytochrome P-450 enzymes, transforming it from a natural substrate to a mechanism-based inactivator. The dichloromethyl group at position 21 creates a reactive intermediate during enzymatic processing, leading to covalent modification of the enzyme active site.

Chemical analysis reveals that this compound maintains the core steroid backbone of pregnenolone while introducing significant electronic and steric changes through halogen substitution. The compound retains the molecular formula C21H30Cl2O2 and exhibits a molecular weight of 385.367704868317. The presence of two chlorine atoms significantly alters the compound's physicochemical properties, including increased lipophilicity and modified hydrogen bonding capacity.

The metabolic fate of this compound differs markedly from that of pregnenolone due to the presence of halogen atoms. During cytochrome P-450 mediated metabolism, the dichloromethyl group undergoes oxidative transformation, generating reactive intermediates that form covalent bonds with enzyme components. This mechanism contrasts sharply with the normal hydroxylation reactions experienced by pregnenolone.

Significance in Cytochrome P-450 Research

The significance of this compound in cytochrome P-450 research extends far beyond its role as a simple enzyme inhibitor. This compound has served as a critical tool for understanding enzyme selectivity, mechanism-based inactivation, and structure-activity relationships within the cytochrome P-450 superfamily. Research has demonstrated that this compound exhibits remarkable selectivity for certain cytochrome P-450 forms, making it invaluable for functional studies.

Investigations into the selectivity of this compound have revealed important differences between various cytochrome P-450 forms. The compound effectively inactivates cytochrome P-450 forms responsible for 21-hydroxylase activity in rabbit liver microsomes, particularly cytochrome P-450 1. However, the compound showed minimal effects on 6β-hydroxylase activity in microsomes from New Zealand White rabbits or from control and rifampicin-treated rabbits of the inbred B/J strain.

The mechanism of inactivation by this compound has provided crucial insights into cytochrome P-450 catalysis and enzyme-substrate interactions. Studies have shown that the inactivation process involves both heme destruction and protein modification, as evidenced by significant decreases in residual hydroxylase activity and spectrally detectable cytochrome P-450 after incubation with the compound. This dual mechanism of inactivation distinguishes this compound from other mechanism-based inactivators that primarily target either heme or protein components.

Comparative studies have demonstrated that different halogenated steroids exhibit varying degrees of selectivity and potency against different cytochrome P-450 forms. This compound and 21,21-dichloroprogesterone inactivated progesterone 6β-hydroxylase at similar rates, but dichloroprogesterone proved more effective as an inactivator of 21-hydroxylase. These findings have contributed to understanding how structural modifications influence enzyme selectivity and have guided the design of more targeted inhibitors.

Evolution of Chlorinated Steroid Research

The evolution of chlorinated steroid research has been significantly influenced by discoveries related to this compound and related compounds. This field has progressed from simple halogen substitution studies to sophisticated structure-activity relationship investigations that have revealed fundamental principles governing steroid-enzyme interactions. The development of chlorinated steroids as research tools has paralleled advances in understanding cytochrome P-450 diversity and function.

Early chlorinated steroid research focused primarily on enhancing therapeutic potency through halogen substitution. However, the discovery that certain chlorinated steroids could serve as mechanism-based inactivators opened new avenues for enzyme research and drug development. The principle that emerged from this work suggested that introducing a dichloromethyl group into a substrate bearing a methyl group normally hydroxylated by specific cytochrome P-450 forms could provide a rational approach to designing selective enzyme inhibitors.

Research into chlorinated steroids has expanded to encompass diverse structural modifications and biological applications. Studies have investigated various halogenated steroid derivatives, including compounds with chlorine, bromine, and iodine substitutions at different positions within the steroid backbone. The position and nature of halogen substitution have proven critical in determining both potency and selectivity, with C6, C9, and C21 positions representing particularly important sites for modification.

The field has also evolved to include investigations of chlorinated steroids from natural sources, particularly marine organisms and certain plant species. These studies have revealed that chlorinated steroids occur naturally in various biological systems and often exhibit unique biological activities. The discovery of naturally occurring chlorinated steroids has provided new insights into the evolutionary significance of halogen incorporation in biological systems.

Contemporary research continues to build upon the foundational work established with compounds like this compound. Modern investigations employ advanced analytical techniques, including X-ray crystallography and mass spectrometry, to elucidate detailed structure-activity relationships. These studies have revealed that chlorinated steroids can undergo complex metabolic transformations, including the formation of reactive intermediates that participate in enzyme inactivation mechanisms.

| Compound | Enzyme Target | Inactivation Mechanism | Selectivity Pattern |

|---|---|---|---|

| This compound | Cytochrome P-450 1 | Heme destruction and protein modification | High selectivity for 21-hydroxylase |

| 21,21-Dichloroprogesterone | Multiple P-450 forms | Acyl halide intermediate formation | Broader spectrum activity |

| 21-Chloropregnenolone | Limited P-450 forms | Protein modification | Moderate selectivity |

The evolution of analytical methods has also contributed significantly to chlorinated steroid research. Modern techniques allow for precise characterization of metabolites and reaction products, enabling researchers to elucidate detailed mechanisms of enzyme inactivation. Liquid chromatographic and mass spectral analyses have revealed that 21-pregnenoic acid serves as a major metabolite of dihalo compounds, with a partition ratio of 5 nanomoles of acid produced per nanomole of cytochrome P-450 inactivated.

Current research directions in chlorinated steroid chemistry continue to explore new applications and mechanisms. Investigations into environmental implications of chlorinated steroids have revealed their potential as endocrine disruptors and their reactivity with disinfection chemicals. These studies have practical implications for water treatment processes and environmental monitoring programs.

The field has also expanded to include therapeutic applications of chlorinated steroids beyond their research utility. Studies have investigated the potential of certain chlorinated steroid derivatives as anticancer agents, anti-inflammatory compounds, and treatments for various metabolic disorders. These investigations have revealed that the position and nature of halogen substitution can dramatically influence biological activity and therapeutic potential.

特性

CAS番号 |

117038-60-5 |

|---|---|

分子式 |

C21H30Cl2O2 |

分子量 |

385.4 g/mol |

IUPAC名 |

2,2-dichloro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H30Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h3,13-17,19,24H,4-11H2,1-2H3/t13-,14-,15-,16-,17+,20-,21-/m0/s1 |

InChIキー |

NKTSEDXFEYAMFC-OSQVXGLNSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CC=C4[C@@]3(CC[C@@H](C4)O)C |

正規SMILES |

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |

同義語 |

21,21-DCPN 21,21-dichloropregnenolone |

製品の起源 |

United States |

科学的研究の応用

Biochemical Research

21,21-Dichloropregnenolone is primarily studied for its interaction with cytochrome P450 enzymes, particularly those involved in steroid metabolism. Research indicates that it serves as an effective inhibitor of progesterone 6β-hydroxylase, which is crucial for understanding steroid biosynthesis and metabolism.

- Inhibition Studies : Case studies demonstrate that this compound inactivates the progesterone 6β-hydroxylase at similar rates to other known inhibitors, providing insights into its potential use as a biochemical tool for studying steroidogenic pathways .

Pharmacological Applications

The compound's ability to modulate steroid hormone activity positions it as a candidate for therapeutic applications. Its structural modifications enhance its binding affinity to steroid receptors, making it a point of interest in drug development.

- Therapeutic Potential : Investigations into its effects on various cancer cell lines have revealed that this compound may exhibit anti-cancer properties by altering hormonal signaling pathways .

Toxicological Studies

Toxicological assessments focus on the compound's impact on liver enzymes and overall metabolic processes. The inhibition of specific cytochrome P450 enzymes by this compound can provide insights into potential toxic effects and drug interactions.

- Case Study Insights : Research has demonstrated that the compound affects the activity of hepatic cytochrome P450 enzymes, indicating its relevance in understanding drug metabolism and toxicity .

Data Table: Summary of Applications

類似化合物との比較

21,21-Dichloroprogesterone

Structural Differences :

- Replaces pregnenolone’s C3 hydroxyl group with a ketone and introduces a Δ4 double bond (progesterone backbone).

Functional Comparison :

- Enzyme Inactivation: Inactivates CYP2C5 (21-hydroxylase) 2.3× faster than 21,21-dichloropregnenolone in rat liver microsomes .

- Selectivity: Shows broader activity against 6β-hydroxylase (CYP3A), whereas dichloropregnenolone is more selective for CYP2C5 .

- Mechanism : The Δ4 structure aligns better with progesterone-metabolizing enzymes, enhancing affinity .

21-Chloro-21-Fluoropregnenolone

Structural Differences :

- Replaces one chlorine atom with fluorine at C21.

Functional Comparison :

- Selectivity: Preferentially inactivates CYP2C5 over other isoforms (e.g., CYP2C3) in rabbit liver microsomes, with 85% inhibition at 10 µM vs. 60% for dichloropregnenolone .

Key Finding :

21-Hydroxypregnenolone

Structural Differences :

- Replaces C21 chlorine atoms with a hydroxyl group.

Functional Comparison :

Physicochemical Properties :

| Property | This compound | 21-Hydroxypregnenolone |

|---|---|---|

| LogP (Predicted) | 4.2 | 2.8 |

| Solubility | Low (lipophilic) | Moderate (hydrophilic) |

Dexamethasone 21-Acetate

Structural Differences :

- Contains a 21-acetate ester and fluorine at C9, part of a glucocorticoid scaffold.

Functional Comparison :

- Metabolism: The 21-acetate group delays hepatic metabolism, prolonging half-life (>3 hours vs. <1 hour for dichloropregnenolone) .

Key Insight :

- Esterification at C21 enhances metabolic stability but shifts biological activity away from CYP inhibition .

Mechanistic and Structural Insights

- Halogen Effects : Dichlorination at C21 increases steric bulk and electron-withdrawing effects, promoting covalent binding to CYP heme iron .

- Backbone Influence: Progesterone derivatives (e.g., dichloroprogesterone) exhibit higher CYP2C5 affinity due to structural congruence with endogenous substrates .

- Selectivity Trade-offs: Dichloropregnenolone’s selectivity for CYP2C5 over CYP3A is reduced compared to mono-halogenated analogs, underscoring the balance between potency and specificity .

準備方法

Protection of the 3β-Hydroxy Group

The 3β-hydroxy group is typically protected to prevent undesired reactions during halogenation. Acetylation using acetic anhydride in pyridine is a common method, as demonstrated in the synthesis of 21-acetoxypregnenolone. For 21,21-dichloropregnenolone, a labile protecting group such as a formate ester may be advantageous, as formates can be hydrolyzed under mild acidic conditions without disturbing acetates or ketones.

Example Protocol :

-

Reagents : Pregnenolone, acetic-formic anhydride (prepared in situ from formic acid and acetic anhydride).

-

Conditions : 0°C, 2 hours.

-

Outcome : 3β-formyloxypregnenolone, preserving the C20 ketone and Δ5 unsaturation for subsequent reactions.

Halogenation Methods for C21 Functionalization

Electrophilic Chlorination

Electrophilic chlorination at C21 can be achieved using reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a Lewis acid. The C20 ketone activates the adjacent C21 methyl group for electrophilic attack.

Hypothetical Pathway :

-

Reagents : 3β-protected pregnenolone, SO₂Cl₂, AlCl₃ (catalyst).

-

Mechanism : Lewis acid coordination to the ketone oxygen enhances electrophilicity, facilitating Cl⁺ transfer to C21.

-

Challenges : Ensuring dichlorination without overhalogenation requires stoichiometric control.

Radical Chlorination

Radical-mediated chlorination using N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN) under UV light offers an alternative. This method may improve selectivity for the tertiary C21 position due to radical stability.

Example Reaction Setup :

-

Substrate : 3β-acetoxypregnenolone.

-

Reagents : NCS (2.2 equiv), AIBN (0.1 equiv), CCl₄ solvent.

Post-Halogenation Deprotection and Purification

Hydrolysis of Protecting Groups

After dichlorination, the 3β-protecting group is removed under mild acidic or basic conditions. For formate esters, hydrolysis with HCl/MeOH/dichloromethane at 0°C efficiently regenerates the 3β-hydroxy group without affecting the dichlorinated C21.

Chromatographic Purification

Crude products often require purification via silica gel chromatography. Elution with hexane-ethyl acetate gradients (e.g., 7:3 to 1:1) effectively separates this compound from mono-chlorinated byproducts or unreacted starting material.

Analytical Characterization of this compound

Spectroscopic Data

Crystallography

Single-crystal X-ray diffraction of analogous compounds, such as 21-hydroxy-6,19-oxidoprogesterone, confirms steric outcomes of halogenation and oxido-bridge formation.

Challenges and Optimization Strategies

Q & A

Q. How should researchers address discrepancies between experimental data and computational predictions for this compound?

- Methodological Answer: Re-validate computational models (e.g., DFT or MD simulations) with updated force fields or solvent parameters. Perform sensitivity analyses to identify variables (e.g., solvation energy) impacting prediction accuracy. Publish negative results to inform model refinement and avoid selective reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。